rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis
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Overview
Description
rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis: is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a unique imidazo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce functional groups directly into organic compounds, making the process more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive core structure.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis involves interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-oxopyrrolidine derivatives: Known for their analgesic and anti-inflammatory properties.
Condensed pyrimidines: Structural analogs used in antiviral research.
Uniqueness
rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis stands out due to its unique imidazo[1,5-a]pyrimidine core, which provides a versatile platform for various modifications and applications. Its ability to undergo diverse chemical reactions and its potential in multiple fields make it a compound of significant interest .
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
APFUHWWWVRJMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2C=N1)C)C |
Origin of Product |
United States |
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